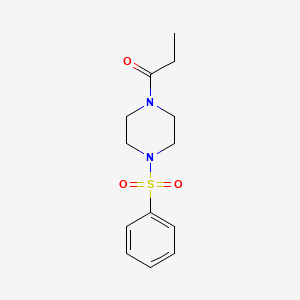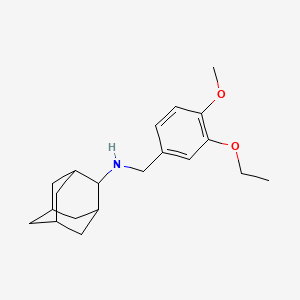
1-(phenylsulfonyl)-4-propionylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(phenylsulfonyl)-4-propionylpiperazine (PSPP) is a chemical compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has been extensively used in scientific research due to its unique properties. The compound has been found to have potential therapeutic applications in various fields, including neuroscience and oncology. In
Mécanisme D'action
The mechanism of action of 1-(phenylsulfonyl)-4-propionylpiperazine is not fully understood. However, it has been found to modulate the activity of serotonin receptors, particularly 5-HT2A and 5-HT2C receptors. The compound has also been found to inhibit the activity of certain enzymes, including monoamine oxidase A and B.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been found to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has also been found to have anxiolytic and antidepressant effects in animal models. In addition, the compound has been found to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(phenylsulfonyl)-4-propionylpiperazine has several advantages for lab experiments. The compound is readily available and can be synthesized easily using well-established methods. This compound is also stable and can be stored for long periods without degradation. However, this compound has certain limitations for lab experiments. The compound has poor solubility in water, which can limit its use in certain experiments. In addition, the compound has not been extensively studied in humans, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 1-(phenylsulfonyl)-4-propionylpiperazine. One potential direction is to study the compound's potential as an anticancer agent in more detail. Another potential direction is to study the compound's effects on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Overall, this compound is a promising compound that has the potential for various therapeutic applications and warrants further research.
Méthodes De Synthèse
The synthesis of 1-(phenylsulfonyl)-4-propionylpiperazine involves the reaction of 1-(phenylsulfonyl)piperazine with propionyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is subsequently treated with an acid to yield the final product. The synthesis method of this compound is well-established and has been reported in various scientific literature.
Applications De Recherche Scientifique
1-(phenylsulfonyl)-4-propionylpiperazine has been extensively used in scientific research due to its unique properties. The compound has been found to have potential therapeutic applications in various fields, including neuroscience and oncology. In neuroscience, this compound has been used to study the role of serotonin receptors in the regulation of behavior and mood. The compound has also been found to have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-2-13(16)14-8-10-15(11-9-14)19(17,18)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVWUSPJIZZDNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide](/img/structure/B5837638.png)
![4-{[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}morpholine](/img/structure/B5837644.png)
![4'-[(2,5-dimethoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5837650.png)
![N-(2-methoxy-5-methylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5837656.png)
![2,2'-[(4-isopropylbenzyl)imino]diethanol](/img/structure/B5837672.png)
![4-chloro-1-ethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5837691.png)
![4-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B5837697.png)

![2-(4-fluorophenyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5837724.png)


![(2,4-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5837747.png)
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5837755.png)
![3-chloro-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5837765.png)